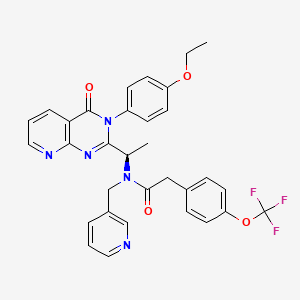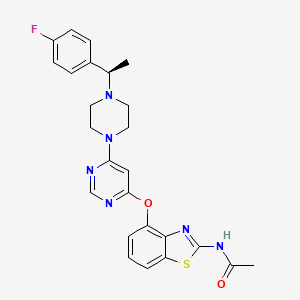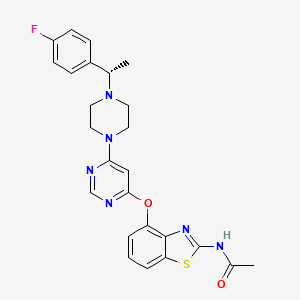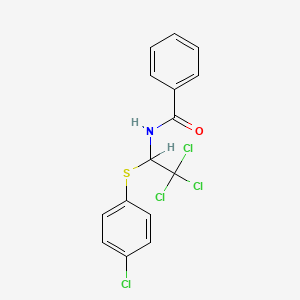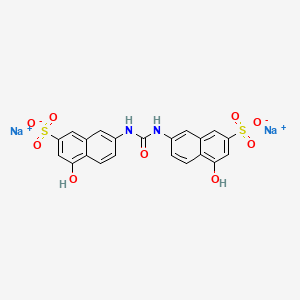
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes an amino group, two chlorine atoms, and a methyl group attached to a quinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-chloroaniline and 2-chlorobenzaldehyde, followed by a series of reactions involving nitration, reduction, and cyclization, can yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the substituents.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Applications De Recherche Scientifique
3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
- 3-Amino-6-chloro-4-(2-chlorophenyl)-2-methyl-3,4-dihydro-4-quinazolinol
- 3-Amino-6-chloro-2-methyl-4-phenyl-3,4-dihydro-4-quinazolinol
Comparison: Compared to similar compounds, 3-Amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2(1H)-one stands out due to its unique substitution pattern on the quinoline ring. This distinct structure contributes to its specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
76684-34-9 |
|---|---|
Formule moléculaire |
C16H12Cl2N2O |
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C16H12Cl2N2O/c1-20-14-7-6-12(18)15(9-4-2-3-5-11(9)17)10(14)8-13(19)16(20)21/h2-8H,19H2,1H3 |
Clé InChI |
CUHSUPOXQHQJPB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
SMILES canonique |
CN1C2=C(C=C(C1=O)N)C(=C(C=C2)Cl)C3=CC=CC=C3Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-amino-6-chloro-5-(2-chlorophenyl)-1-methylquinolin-2-one aminoquinolone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






